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molecular formula C11H22N2O3 B1376075 Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate CAS No. 1158759-94-4

Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate

Cat. No. B1376075
M. Wt: 230.3 g/mol
InChI Key: BGPVAGINRNAFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09145415B2

Procedure details

To a suspension of tert-butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate (G14, 210 mg) and cobalt(II) chloride (241 mg) in methanol (9 mL), sodium borohydride (175 mg) was added at room temperature, and the mixture was stirred at the same temperature for 1 hour. To the reaction mixture, cobalt(II) chloride (241 mg) and sodium borohydride (175 mg) were added at room temperature, and the mixture was stirred at the same temperature for 2 hours. To the reaction mixture, ethyl acetate and 1.0 mol/L aqueous sodium hydroxide were added. The organic layer was separated, washed with saturated aqueous sodium chloride, and then dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to obtain tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-yl)carbamate (G15, 195 mg).
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
cobalt(II) chloride
Quantity
241 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
175 mg
Type
reactant
Reaction Step Three
Name
cobalt(II) chloride
Quantity
241 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1)#[N:2].[BH4-].[Na+].C(OCC)(=O)C.[OH-].[Na+]>CO.[Co](Cl)Cl>[NH2:2][CH2:1][C:3]1([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:14])([CH3:13])[CH3:15])[CH2:4][CH2:5][O:6][CH2:7][CH2:8]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
C(#N)C1(CCOCC1)NC(OC(C)(C)C)=O
Name
Quantity
175 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
9 mL
Type
solvent
Smiles
CO
Name
cobalt(II) chloride
Quantity
241 mg
Type
catalyst
Smiles
[Co](Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
175 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
cobalt(II) chloride
Quantity
241 mg
Type
catalyst
Smiles
[Co](Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCC1(CCOCC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 195 mg
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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